![molecular formula C18H23BrOP+ B14447571 Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium CAS No. 75416-92-1](/img/no-structure.png)
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom, a diphenylphosphine group, and a 2,2-dimethylpropoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium typically involves the reaction of diphenylphosphine with a suitable brominated precursor. One common method is the reaction of diphenylphosphine with 2,2-dimethylpropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phosphonium salts.
Oxidation Reactions: Products include phosphine oxides.
Reduction Reactions: Products include reduced phosphine derivatives.
Applications De Recherche Scientifique
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphine-related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,2-dimethylpropane: An isomer of bromopentane, known for its use in organic synthesis.
2-Bromo-2-methylpropane: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
1-Bromo-2,2-dimethoxypropane: Another related compound with applications in organic synthesis.
Uniqueness
Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium is unique due to its combination of a phosphine group with a brominated alkyl chain. This structure imparts distinct chemical reactivity and potential for forming coordination complexes, making it valuable in catalysis and other applications.
Propriétés
| 75416-92-1 | |
Formule moléculaire |
C18H23BrOP+ |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
bromo-(2,2-dimethylpropoxymethyl)-diphenylphosphanium |
InChI |
InChI=1S/C18H23BrOP/c1-18(2,3)14-20-15-21(19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3/q+1 |
Clé InChI |
APJSNBLRPLRBNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


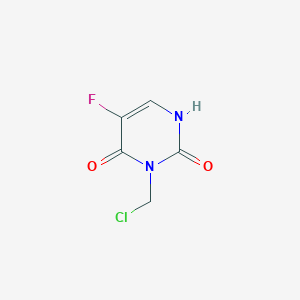
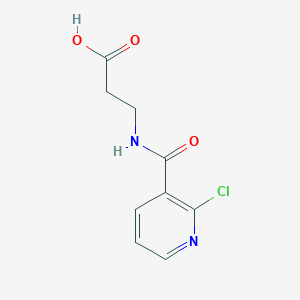
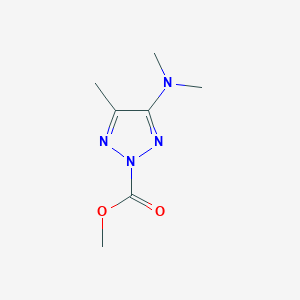
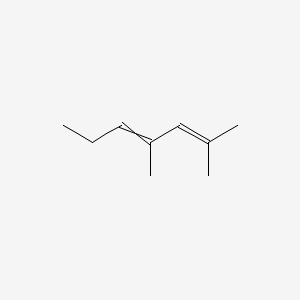
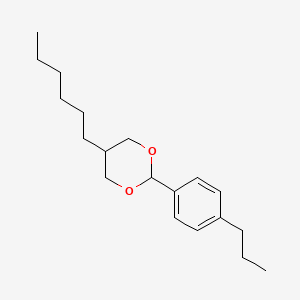
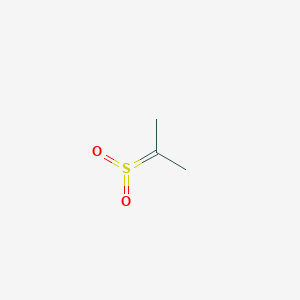
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)




